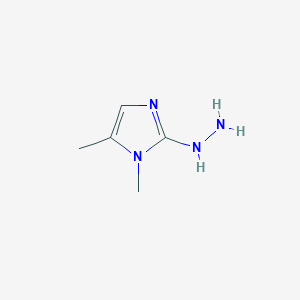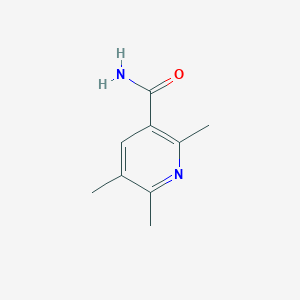
2-(3,4-Difluorophenyl)cyclopropanecarboxamide
Overview
Description
2-(3,4-Difluorophenyl)cyclopropanecarboxamide is an organic compound with the molecular formula C10H9F2NO. It is a cyclopropane derivative featuring a difluorophenyl group and a carboxamide functional group. This compound is of interest in various fields, including organic synthesis and pharmaceutical research, due to its unique structural properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-difluorophenyl)cyclopropane-1-carboxamide typically involves multiple steps. One common method starts with the reaction of 3,4-difluorobenzaldehyde with malonic acid in the presence of pyridine and piperidine to form (E)-3-(3,4-difluorophenyl)-2-propenoic acid. This intermediate is then converted to (E)-3-(3,4-difluorophenyl)-2-propenoyl chloride using thionyl chloride in the presence of toluene and pyridine. The resulting compound undergoes cyclopropanation with diformazan sulfoxonium methylene ylide in DMSO, sodium iodide, and NaOH to yield 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid. Finally, this acid is converted to the desired carboxamide through a series of steps involving hydrolysis and reaction with ammonia .
Industrial Production Methods
Industrial production of 2-(3,4-difluorophenyl)cyclopropane-1-carboxamide follows similar synthetic routes but often employs optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and high-throughput screening to enhance yield and purity while minimizing waste and production costs .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Difluorophenyl)cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenyl derivatives .
Scientific Research Applications
2-(3,4-Difluorophenyl)cyclopropanecarboxamide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies investigating its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-(3,4-difluorophenyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. In the case of its role as an intermediate in ticagrelor synthesis, the compound contributes to the inhibition of the P2Y12 receptor, which plays a crucial role in platelet aggregation. This inhibition prevents platelet activation and aggregation, thereby reducing the risk of thrombotic events .
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid: This compound is structurally similar but contains a carboxylic acid group instead of a carboxamide group.
2-(3,4-Difluorophenyl)cyclopropylamine: Another related compound, featuring an amine group instead of a carboxamide.
Uniqueness
2-(3,4-Difluorophenyl)cyclopropanecarboxamide is unique due to its specific combination of a difluorophenyl group and a cyclopropane ring with a carboxamide functional group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-(3,4-difluorophenyl)cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO/c11-8-2-1-5(3-9(8)12)6-4-7(6)10(13)14/h1-3,6-7H,4H2,(H2,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEJQVYISBUGDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)N)C2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-fluoroethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B8036791.png)

![2-{[1-(2-METHYLPROPYL)-1H-INDOL-4-YL]OXY}ACETIC ACID](/img/structure/B8036809.png)

![4-(4-Methylphenyl)-5-phenylimidazo[1,5-B]pyridazin-7-amine](/img/structure/B8036819.png)









